3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride
3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride
Potent and selective D4 antagonist (Ki = 8.8 nM at D4, and 1842 nM at D2). Inhibits amphetamine stimulated locomotor activity in vivo; orally active.
Potent and selective dopamine D4 receptor antagonist (Ki values are 8.8 and 1842 nM at D4 and D2 receptors respectively). Reverses amphetamine-stimulated locomotion in vivo and is orally active.
Potent and selective dopamine D4 receptor antagonist (Ki values are 8.8 and 1842 nM at D4 and D2 receptors respectively). Reverses amphetamine-stimulated locomotion in vivo and is orally active.
Brand Name:
Vulcanchem
CAS No.:
210688-56-5
VCID:
VC0004704
InChI:
InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H
SMILES:
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl
Molecular Formula:
C22H29Cl2N3O
Molecular Weight:
422.4 g/mol
3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride
CAS No.: 210688-56-5
Cat. No.: VC0004704
Molecular Formula: C22H29Cl2N3O
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent and selective D4 antagonist (Ki = 8.8 nM at D4, and 1842 nM at D2). Inhibits amphetamine stimulated locomotor activity in vivo; orally active. Potent and selective dopamine D4 receptor antagonist (Ki values are 8.8 and 1842 nM at D4 and D2 receptors respectively). Reverses amphetamine-stimulated locomotion in vivo and is orally active. |
|---|---|
| CAS No. | 210688-56-5 |
| Molecular Formula | C22H29Cl2N3O |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride |
| Standard InChI | InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H |
| Standard InChI Key | RMNWLEGGYCVHFD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator